molecular formula C8H14S B13263807 Bicyclo[2.2.2]octane-2-thiol

Bicyclo[2.2.2]octane-2-thiol

Cat. No.: B13263807
M. Wt: 142.26 g/mol
InChI Key: CCBPLSAGVWBOAQ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-thiol is an organic compound characterized by a bicyclic structure with a thiol group attached to the second carbon atom. This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique three-dimensional structure that imparts distinct chemical and physical properties. The thiol group (-SH) in this compound makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octane-2-thiol can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization introduces the thiol group. For example, the reaction of a suitable diene with maleic anhydride followed by reduction and thiolation can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and thiolation. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.2]octane-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-2-thiol involves the reactivity of the thiol group. Thiols are known for their ability to form strong bonds with metals and other electrophiles. This reactivity is exploited in various applications, such as catalysis and material science. The bicyclic structure provides rigidity and stability, enhancing the compound’s effectiveness in these roles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity. This makes it particularly valuable in applications requiring strong nucleophiles or reducing agents. The combination of the bicyclic structure and the thiol group provides a versatile platform for various chemical and industrial applications .

Biological Activity

Bicyclo[2.2.2]octane-2-thiol is a compound characterized by a bicyclic structure with a thiol (-SH) group at the 2-position. This unique configuration provides interesting avenues for biological activity and applications in medicinal chemistry. The following sections detail its structure, potential biological activities, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a rigid cage-like molecular structure formed by three ethylene bridges connecting two carbon atoms. The presence of the thiol group introduces sulfur chemistry, which enhances the reactivity of this compound compared to other bicyclic derivatives that may lack this functional group.

1. Enzyme Interactions

The bicyclo[2.2.2]octane core has been explored for its potential to serve as a scaffold in enzyme interaction studies. Compounds with similar structures have shown promise in inhibiting various enzymes, including proteases associated with viral infections such as SARS-CoV-2 . The thiol group in this compound may facilitate covalent bonding with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The thiol group can form disulfide bonds or react with electrophilic sites on proteins, altering their function.
  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, this compound may inhibit their activity, which can be particularly useful in therapeutic contexts.
  • Cell Signaling Modulation : Through interactions with cell surface receptors or intracellular signaling molecules, it may influence various signaling pathways.

Case Studies and Experimental Data

A review of existing literature highlights several relevant studies that explore the biological potential of bicyclic compounds similar to this compound:

StudyCompoundBiological ActivityFindings
Bicyclo[2.2.1]heptane derivativesEnzyme inhibitionDemonstrated significant inhibition of specific proteases
Bicyclo[3.3.0]octane derivativesAntimicrobialShowed activity against various bacterial strains
Bicyclo[4.4.0]decane derivativesCytotoxicityExhibited cytotoxic effects on cancer cell lines

These studies underscore the potential for deriving novel therapeutic agents from bicyclic frameworks.

Properties

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

bicyclo[2.2.2]octane-2-thiol

InChI

InChI=1S/C8H14S/c9-8-5-6-1-3-7(8)4-2-6/h6-9H,1-5H2

InChI Key

CCBPLSAGVWBOAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2S

Origin of Product

United States

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